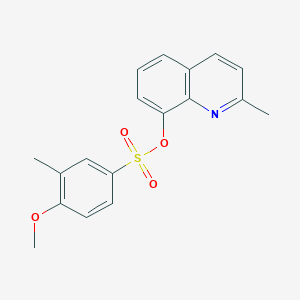
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is a complex organic compound that features both quinoline and benzene sulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate typically involves the reaction of 2-methylquinoline with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could yield various substituted quinoline derivatives .
Scientific Research Applications
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is not well-documented. it is likely to interact with biological molecules through its quinoline and benzene sulfonate moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinolin-8-yl 2-methoxy-4-methylbenzenesulfonate
- 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate
Uniqueness
2-Methylquinolin-8-yl 4-methoxy-3-methylbenzene-1-sulfonate is unique due to the specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both quinoline and benzene sulfonate moieties also provides a versatile scaffold for further functionalization and development of new compounds .
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-methoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C18H17NO4S/c1-12-11-15(9-10-16(12)22-3)24(20,21)23-17-6-4-5-14-8-7-13(2)19-18(14)17/h4-11H,1-3H3 |
InChI Key |
WGNIUORMHIWOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)OC)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















